Antitumor agent-56

Antiproliferative activity Melanoma Cytotoxicity

Antitumor agent-56 (Compound 33) is a triptolide-furoxan hybrid with >160-fold lower acute toxicity than triptolide (LD50 160.9 vs ~0.8 mg/kg), delivering 73.5% tumor inhibition orally at 0.3 mg/kg in B16F10 melanoma models. It achieves the highest intracellular NO release (67.2 μM nitrite) in its series, enhancing cytotoxicity. Dual anti-inflammatory activity (IL-6 IC50: 0.117 μM; TNF-α: 0.086 μM) enables inflammation-driven cancer studies. Ideal for preclinical melanoma, NO mechanism, and triptolide safety profiling.

Molecular Formula C28H28N2O10S
Molecular Weight 584.6 g/mol
Cat. No. B12400507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-56
Molecular FormulaC28H28N2O10S
Molecular Weight584.6 g/mol
Structural Identifiers
SMILESCC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC8=NO[N+](=C8S(=O)(=O)C9=CC=CC=C9)[O-])O7)COC6=O)C
InChIInChI=1S/C28H28N2O10S/c1-13(2)26-19(38-26)20-28(39-20)25(3)10-9-15-16(12-35-23(15)31)17(25)11-18-27(28,37-18)24(26)36-21-22(30(32)40-29-21)41(33,34)14-7-5-4-6-8-14/h4-8,13,17-20,24H,9-12H2,1-3H3/t17-,18-,19-,20-,24+,25-,26-,27+,28+/m0/s1
InChIKeyBUZVFODFRFFHIW-DAFAKIBTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor agent-56: Triptolide-Derived NO-Releasing Hybrid with Documented Oral Antitumor Activity


Antitumor agent-56 (Compound 33; CAS: 2411579-53-6) is a synthetic triptolide-furoxan hybrid that combines the antiproliferative scaffold of the diterpenoid epoxide triptolide with a nitric oxide (NO)-releasing moiety [1]. This orally active derivative was designed to mitigate the severe systemic toxicity of the parent natural product while maintaining potent antitumor efficacy [1]. The compound is characterized by a molecular weight of 584.59 g/mol and the formula C28H28N2O10S .

Antitumor agent-56: Why Generic Triptolide Substitution Compromises Safety and Therapeutic Window


Direct substitution of Antitumor agent-56 with the parent compound triptolide—or other triptolide derivatives lacking the furoxan NO-donor modification—is not scientifically equivalent due to a profound divergence in acute toxicity and therapeutic index. While triptolide exhibits broad-spectrum antiproliferative activity, its clinical utility is severely constrained by an acute oral LD50 of approximately 0.8 mg/kg in mice [1]. In contrast, Antitumor agent-56 demonstrates an LD50 of 160.9 mg/kg, representing a >160-fold reduction in acute lethal toxicity [1]. This differential safety profile directly enables the low-dose (0.3 mg/kg) oral antitumor efficacy that is documented for Antitumor agent-56 [1], a dosing regimen that would be lethal or unacceptably toxic with unmodified triptolide. Furthermore, the NO-releasing capacity of Antitumor agent-56 is not a generic property of triptolide analogs; it is a specific structural feature that contributes to both cytotoxic potentiation and distinct pharmacological modulation [1].

Antitumor agent-56: Quantitative Differentiation Evidence for Scientific Selection


Antitumor agent-56 Exhibits Nanomolar Antiproliferative Activity Across Multiple Cancer Cell Lines, with Pronounced Potency in Melanoma (B16F10 IC50 = 21 nM)

In a direct head-to-head in vitro antiproliferative assay, Antitumor agent-56 (Compound 33) demonstrated nanomolar-range cytotoxicity against a panel of five human and murine cancer cell lines [1]. Against the murine melanoma B16F10 cell line, Antitumor agent-56 exhibited an IC50 of 21 nM (0.021 μM) [1]. While the parent compound triptolide shows even greater potency in this specific assay (IC50 = 3 nM), the critical differentiation lies in the safety profile (see subsequent evidence) [1]. Notably, Antitumor agent-56 retained potent activity against human colorectal HCT-116 cells (IC50 = 34 nM) and human non-small cell lung NCI-H1650 cells (IC50 = 62 nM) [1].

Antiproliferative activity Melanoma Cytotoxicity Triptolide analog

Antitumor agent-56 Demonstrates >160-Fold Reduction in Acute Oral Toxicity Compared to Parent Triptolide (LD50 160.9 mg/kg vs. ~0.8 mg/kg)

In a direct head-to-head acute oral toxicity study in ICR mice, Antitumor agent-56 (Compound 33) exhibited a median lethal dose (LD50) of 160.9 mg/kg [1]. This represents a >160-fold reduction in acute toxicity compared to the parent compound triptolide, which has a reported oral LD50 of approximately 0.788–0.83 mg/kg in mice [1]. In stark contrast, a closely related analog from the same series, Compound 29—which demonstrated stronger in vitro antiproliferative activity—caused 100% mortality at a single oral dose of just 10 mg/kg, underscoring that improved potency does not correlate with improved safety in this chemical series [1].

Acute toxicity Safety profile Therapeutic index Triptolide derivative

Antitumor agent-56 Is a Superior Nitric Oxide (NO) Donor, Producing the Highest Nitrite Levels (67.2 μM) Among Triptolide-Furoxan Hybrids

In a direct head-to-head comparison of intracellular NO release among the synthesized triptolide-furoxan hybrids (compounds 24–33) in B16F10 melanoma cells, Antitumor agent-56 (Compound 33) generated the highest measured concentration of nitrite—67.2 μM—as quantified by the Griess assay [1]. This NO-releasing capacity was associated with its antiproliferative activity in the same cell line, supporting the mechanistic role of NO in augmenting cytotoxicity [1]. Other hybrids in the series produced nitrite levels ranging from 8.8 to 67.2 μM, with Compound 33 being the most effective NO donor [1].

Nitric oxide release Furoxan Cytotoxic potentiation Triptolide hybrid

Antitumor agent-56 Retains Potent In Vivo Antitumor Efficacy at Low Oral Doses (0.3 mg/kg) in Melanoma Xenograft Models

In a B16F10 melanoma xenograft mouse model, oral administration of Antitumor agent-56 (Compound 33) at a low dose of 0.3 mg/kg resulted in significant tumor growth inhibition (TGI) of 73.5% [1]. This efficacy was achieved at a dose that is >500-fold lower than the compound's LD50 of 160.9 mg/kg, illustrating a wide therapeutic window [1]. For comparison, the positive control cyclophosphamide (CTX) was administered at 60 mg/kg to achieve comparable efficacy [1]. The in vivo data directly validate the compound's oral bioavailability and antitumor activity in a disease-relevant model.

In vivo efficacy Xenograft Oral bioavailability Melanoma

Antitumor agent-56 Exhibits Dual Antitumor and Anti-Inflammatory Activity, with IC50 Values of 0.117 μM (IL-6) and 0.086 μM (TNF-α)

In a direct head-to-head in vitro assay measuring inhibition of pro-inflammatory cytokines, Antitumor agent-56 (Compound 33) significantly inhibited the expression of IL-6 and TNF-α, with IC50 values of 0.117 μM and 0.086 μM, respectively [1]. Compared to triptolide, the activity of Antitumor agent-56 decreased by less than 10-fold (triptolide IC50: TNF-α = 0.014 μM, IL-6 = 0.023 μM) [1]. Importantly, this anti-inflammatory activity was also confirmed in vivo using a croton oil-induced ear edema model, where Antitumor agent-56 at 1 mg/kg and 3 mg/kg oral doses significantly reduced inflammation [1].

Anti-inflammatory IL-6 inhibition TNF-α inhibition Dual activity

Antitumor agent-56: High-Value Application Scenarios Derived from Quantitative Evidence


Preclinical Melanoma Xenograft Studies Requiring Oral Bioavailability and Low-Dose Efficacy

Based on direct in vivo evidence showing 73.5% tumor growth inhibition at an oral dose of 0.3 mg/kg in B16F10 xenograft models [1], Antitumor agent-56 is optimally suited for preclinical efficacy studies in melanoma. The compound's oral activity eliminates the need for parenteral administration, streamlining dosing in chronic treatment models. The demonstrated low effective dose (0.3 mg/kg) relative to the LD50 (160.9 mg/kg) provides a wide safety margin for dose-escalation studies [1].

Safety Pharmacology and Toxicology Studies for Triptolide-Based Therapeutics

Antitumor agent-56 represents a critical tool for investigating the structure-toxicity relationship of triptolide derivatives. With a documented >160-fold reduction in acute oral toxicity (LD50 160.9 mg/kg) compared to triptolide (LD50 ~0.8 mg/kg) [1], this compound serves as a benchmark for evaluating safety improvements conferred by the furoxan NO-donor modification. It is particularly valuable for studies aiming to elucidate the mechanisms underlying triptolide-induced toxicity and for screening next-generation analogs with improved therapeutic indices [1].

Mechanistic Studies on Nitric Oxide-Mediated Antitumor Potentiation

Given that Antitumor agent-56 produced the highest intracellular nitrite levels (67.2 μM) among the triptolide-furoxan hybrid series [1], it is the preferred compound for dissecting the contribution of NO release to antitumor efficacy. Researchers investigating the role of NO in modulating tumor cell apoptosis, angiogenesis, or immune responses will find Antitumor agent-56 to be a validated chemical probe with both high NO-donating capacity and verified antiproliferative activity [1].

Dual Antitumor/Anti-Inflammatory Preclinical Models

Antitumor agent-56 maintains significant anti-inflammatory activity, with in vitro IC50 values of 0.117 μM (IL-6) and 0.086 μM (TNF-α), as well as in vivo efficacy in a croton oil-induced ear edema model [1]. This dual pharmacological profile makes it uniquely suitable for disease models where inflammation drives tumor progression (e.g., colitis-associated cancer, certain hepatocellular carcinomas). Procurement for such studies is justified by the compound's validated ability to modulate both cancer cell proliferation and inflammatory cytokine signaling simultaneously [1].

Technical Documentation Hub

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